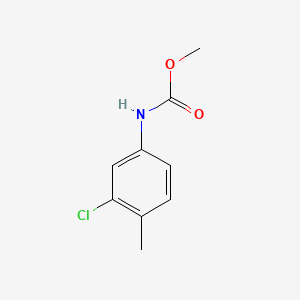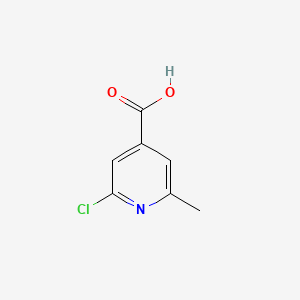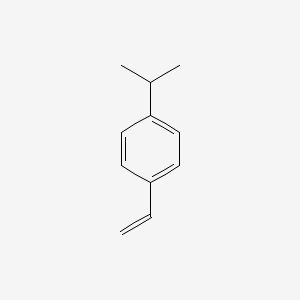
4-Isopropyl styrene
Overview
Description
. It is a derivative of styrene, where the para position of the benzene ring is substituted with an isopropyl group. This compound is used in various industrial applications, particularly in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropyl styrene can be synthesized through several methods. One common method involves the alkylation of styrene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method includes the dehydration of 4-isopropylbenzyl alcohol using potassium hydrogensulfate at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 4-isopropylbenzyl alcohol. This process involves heating the alcohol in the presence of a catalyst, such as copper or zinc oxide, to yield the desired styrene derivative .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl styrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Radical Polymerization: This reaction involves the formation of polymers through the reaction of free radicals.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Polymerization: Radical initiators such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products Formed
Halogenation: 4-Isopropyl-2-bromostyrene or 4-Isopropyl-2-chlorostyrene.
Nitration: 4-Isopropyl-2-nitrostyrene.
Polymerization: Poly(this compound), a polymer used in various applications.
Scientific Research Applications
4-Isopropyl styrene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of plastics, resins, and coatings.
Material Science: The compound is used in the development of advanced materials, including nanocomposites and block copolymers.
Biomedical Applications: Research has explored its use in drug delivery systems and as a component in medical devices.
Industrial Applications: It is employed in the manufacture of adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 4-Isopropyl styrene primarily involves its ability to undergo radical polymerization. The process begins with the initiation step, where a radical initiator (e.g., benzoyl peroxide) decomposes to form free radicals. These radicals then react with the double bond of this compound, forming a new radical species. This propagation step continues, leading to the formation of long polymer chains. The reaction terminates when two radical species combine, resulting in a stable polymer .
Comparison with Similar Compounds
Similar Compounds
Styrene: The parent compound of 4-Isopropyl styrene, used extensively in the production of polystyrene.
4-tert-Butylstyrene: Similar to this compound but with a tert-butyl group instead of an isopropyl group.
4-Methylstyrene: Contains a methyl group at the para position instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its analogs. This substitution can affect the polymerization behavior, thermal stability, and solubility of the resulting polymers, making it suitable for specific applications where these properties are desired .
Properties
IUPAC Name |
1-ethenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQTCGEZWTSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30872-09-4 | |
| Record name | Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30872-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40174552 | |
| Record name | p-Isopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055-40-5 | |
| Record name | 1-Ethenyl-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 4-isopropyl group in styrene affect the water resistance of unsaturated polyester resins?
A1: Interestingly, incorporating 4-Isopropyl styrene as a crosslinker leads to improved water resistance in unsaturated polyester resins compared to using unsubstituted styrene. [] This enhancement is attributed to the bulky nature of the isopropyl group, which likely hinders water molecule penetration into the polymer network. [] This effect contrasts with the reduced water resistance observed with other alkyl substituents, suggesting a unique influence of the isopropyl group's structure. []
Q2: Does the incorporation of this compound impact the thermal stability of unsaturated polyester resins?
A2: While the provided research doesn't directly investigate the thermal stability of resins crosslinked with this compound, it highlights a general trend. The study demonstrates that incorporating linear alkyl groups, like n-butyl, into the styrene structure enhances the thermal stability of the resulting resin. [] Although not directly studied, it's plausible that the branched isopropyl group might exert a different influence on thermal properties compared to linear alkyl substituents. Further research would be needed to definitively characterize the thermal behavior of this compound-crosslinked resins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


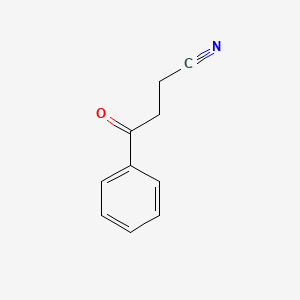
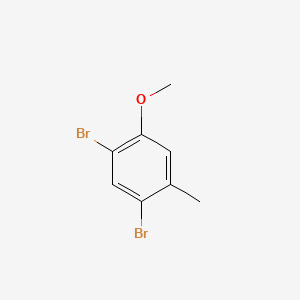



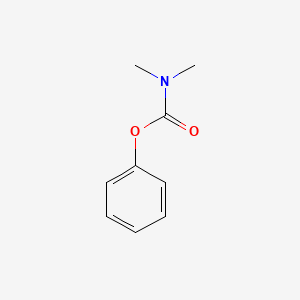
![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)
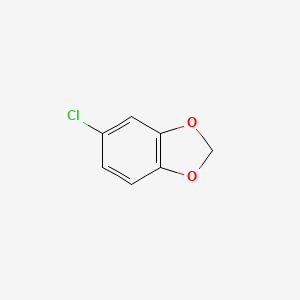
![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)


